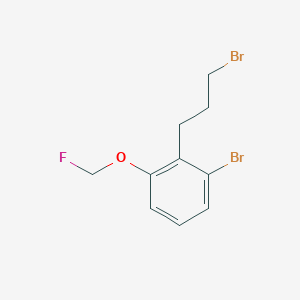
1-Bromo-2-(3-bromopropyl)-3-(fluoromethoxy)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Bromo-2-(3-bromopropyl)-3-(fluoromethoxy)benzene is an organic compound that belongs to the class of aromatic compounds It is characterized by the presence of bromine, fluorine, and methoxy groups attached to a benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-Bromo-2-(3-bromopropyl)-3-(fluoromethoxy)benzene typically involves multiple steps:
Bromination of Benzene: The initial step involves the bromination of benzene to introduce a bromine atom at a specific position on the benzene ring.
Alkylation: The brominated benzene is then subjected to alkylation with 3-bromopropyl bromide to introduce the 3-bromopropyl group.
Fluoromethoxylation: Finally, the compound undergoes fluoromethoxylation to introduce the fluoromethoxy group at the desired position.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions, such as temperature, pressure, and catalysts, are optimized to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
1-Bromo-2-(3-bromopropyl)-3-(fluoromethoxy)benzene can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atoms can be replaced by nucleophiles such as hydroxide, amine, or thiolate ions.
Oxidation: The compound can be oxidized to introduce additional functional groups or to form more complex structures.
Reduction: Reduction reactions can be used to remove the bromine atoms or to modify the existing functional groups.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, ammonia, and thiols. The reactions are typically carried out in polar solvents such as water or alcohols.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with hydroxide ions can yield phenols, while oxidation can produce carboxylic acids or ketones.
Aplicaciones Científicas De Investigación
1-Bromo-2-(3-bromopropyl)-3-(fluoromethoxy)benzene has several scientific research applications:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly those targeting specific receptors or enzymes.
Materials Science: It is utilized in the design and fabrication of advanced materials with unique properties, such as polymers and nanomaterials.
Mecanismo De Acción
The mechanism of action of 1-Bromo-2-(3-bromopropyl)-3-(fluoromethoxy)benzene depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of bromine and fluorine atoms can enhance the compound’s binding affinity and selectivity for its targets.
Comparación Con Compuestos Similares
Similar Compounds
1-Bromo-2-(3-bromopropyl)-4-(fluoromethoxy)benzene: Similar structure but with the fluoromethoxy group at a different position.
1-Bromo-2-(3-chloropropyl)-3-(fluoromethoxy)benzene: Similar structure but with a chlorine atom instead of a bromine atom in the propyl group.
1-Bromo-2-(3-bromopropyl)-3-(methoxymethoxy)benzene: Similar structure but with a methoxymethoxy group instead of a fluoromethoxy group.
Uniqueness
1-Bromo-2-(3-bromopropyl)-3-(fluoromethoxy)benzene is unique due to the specific arrangement of bromine, fluorine, and methoxy groups on the benzene ring. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in organic synthesis, medicinal chemistry, and materials science.
Propiedades
Fórmula molecular |
C10H11Br2FO |
|---|---|
Peso molecular |
326.00 g/mol |
Nombre IUPAC |
1-bromo-2-(3-bromopropyl)-3-(fluoromethoxy)benzene |
InChI |
InChI=1S/C10H11Br2FO/c11-6-2-3-8-9(12)4-1-5-10(8)14-7-13/h1,4-5H,2-3,6-7H2 |
Clave InChI |
GKGKEYXNQFXYJS-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C(=C1)Br)CCCBr)OCF |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


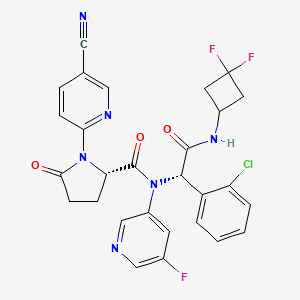
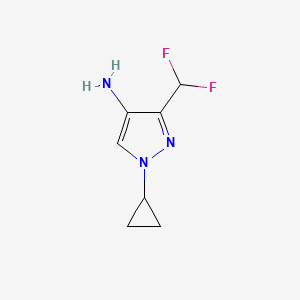
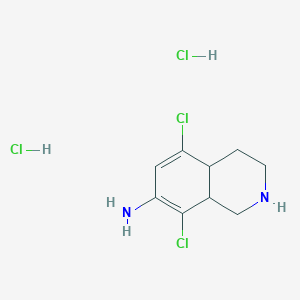



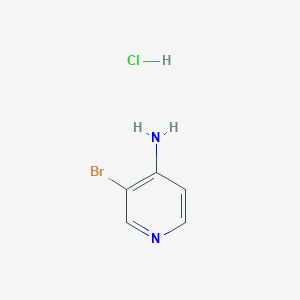
![4-hydroxy-5-[(Z)-hydroxyiminomethyl]-1H-pyrimidin-6-one](/img/structure/B14042395.png)






